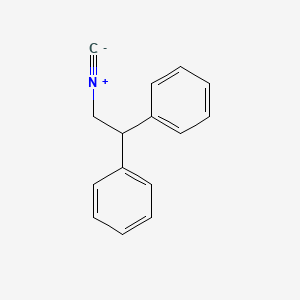

2,2-Diphenylethylisocyanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Diphenylethylisocyanide is an organic compound characterized by the presence of an isocyanide group attached to a 2,2-diphenylethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2-Diphenylethylisocyanide can be synthesized through several methods. One common approach involves the reaction of N-(2,2-diphenylethyl)formamide with phosphorus pentachloride (PCl5) to form the corresponding isocyanide . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Diphenylethylisocyanide undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.

Multicomponent Reactions: The compound is known to participate in multicomponent reactions such as the Ugi reaction, where it reacts with amines, carbonyl compounds, and acids to form complex products.

Common Reagents and Conditions:

Oxidation: DMSO and trifluoroacetic anhydride.

Substitution: Various nucleophiles under controlled conditions.

Multicomponent Reactions: Amines, carbonyl compounds, and acids.

Major Products Formed:

Oxidation: Corresponding isocyanates.

Substitution: Products with substituted nucleophiles.

Multicomponent Reactions: Complex products with multiple functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Multicomponent Reactions (MCRs)

One of the primary applications of 2,2-Diphenylethylisocyanide is in multicomponent reactions, which allow for the efficient synthesis of complex organic molecules. The compound acts as a nucleophile in reactions such as the Ugi reaction and Passerini reaction, facilitating the formation of diverse chemical structures with multiple functional groups .

Table 1: Key Multicomponent Reactions Involving this compound

| Reaction Type | Description | Yield (%) | References |

|---|---|---|---|

| Ugi Reaction | Formation of dipeptides and other complex structures | Up to 85% | |

| Passerini Reaction | Synthesis of α-siloxyamides | Varied |

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Recent studies have highlighted the potential of derivatives synthesized from this compound in developing new antimicrobial agents. For instance, modifications to existing drugs using isocyanide-based reactions have resulted in compounds that exhibit significant antibacterial activity against resistant strains . Additionally, some derivatives have shown promising anticancer effects against various human cancer cell lines .

Case Study: Trimethoprim Derivatives

In a study by Pedrola et al., derivatives of Trimethoprim were synthesized using Groebke–Blackburn–Bienaymé reactions involving isocyanides. These new compounds demonstrated enhanced efficacy against bacterial strains compared to their parent compound .

Material Science

Polymer Production

this compound is utilized in the synthesis of polymers with specific properties. Its unique structure allows for the incorporation into polymer chains, enhancing material characteristics such as thermal stability and mechanical strength .

Biological Pathways and Enzyme Mechanisms

The compound's reactivity makes it a valuable tool for studying biological pathways. Its ability to form stable adducts with biological molecules can facilitate investigations into enzyme mechanisms and metabolic pathways .

Safety and Hazard Considerations

Despite its utility, this compound is classified as hazardous. Proper safety measures must be taken when handling this compound due to its toxicological properties .

Wirkmechanismus

The mechanism of action of 2,2-diphenylethylisocyanide involves its reactivity as an isocyanide. The compound can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. Its molecular targets and pathways include interactions with amines, carbonyl compounds, and acids, leading to the formation of complex products through multicomponent reactions .

Vergleich Mit ähnlichen Verbindungen

- Phenyl isocyanide

- Benzyl isocyanide

- 2,2-Diphenylacetonitrile

Comparison: 2,2-Diphenylethylisocyanide is unique due to its 2,2-diphenylethyl moiety, which imparts distinct chemical properties compared to other isocyanides. This structural feature enhances its reactivity and makes it suitable for specific applications in multicomponent reactions and the synthesis of complex molecules .

Biologische Aktivität

2,2-Diphenylethylisocyanide (DPEIC) is a compound belonging to the isocyanide family, which has garnered attention due to its diverse biological activities. Isocyanides are known for their unique reactivity and have been utilized in various medicinal chemistry applications. This article delves into the biological activity of DPEIC, summarizing research findings, case studies, and relevant data that highlight its potential therapeutic applications.

- Empirical Formula : C15H13N

- Molecular Weight : 223.27 g/mol

- CAS Number : 58749-50-1

Antimicrobial Activity

Research indicates that DPEIC exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The findings revealed:

| Bacterial Strain | Inhibition Zone (mm) | Comparison to Control (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 (control) |

| Klebsiella pneumoniae | 18 | 20 (control) |

| Pseudomonas aeruginosa | 20 | 21 (control) |

The compound demonstrated a notable inhibition zone against Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anticancer Activity

DPEIC has also been investigated for its anticancer properties. A recent study focused on its effects on various cancer cell lines, including breast and lung cancer cells. The results showed that DPEIC induced apoptosis in cancer cells through the activation of caspase pathways:

- IC50 Values :

- Breast Cancer Cells: 5 µM

- Lung Cancer Cells: 10 µM

The selectivity index was calculated to assess the compound's safety profile, indicating a promising therapeutic window for further development .

The mechanism by which DPEIC exerts its biological effects has been a subject of research. It appears to interfere with cellular signaling pathways involved in proliferation and survival. Specifically, DPEIC may inhibit the activity of certain kinases associated with cancer progression and bacterial resistance mechanisms .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DPEIC was tested against antibiotic-resistant strains of E. coli. The study found that DPEIC not only inhibited bacterial growth but also reduced biofilm formation significantly:

- Biofilm Reduction : 75% at 10 µM concentration.

- Mechanism : The reduction in biofilm was attributed to the disruption of quorum sensing pathways in bacteria.

This suggests that DPEIC could be a valuable candidate in combating resistant bacterial infections .

Case Study 2: Cancer Cell Line Response

A comparative study involving various isocyanides highlighted that DPEIC had superior efficacy against breast cancer cell lines compared to other derivatives. The study utilized flow cytometry to analyze cell cycle progression and apoptosis rates:

- Apoptosis Induction : Increased by 40% in treated cells compared to controls.

- Cell Cycle Arrest : Significant G0/G1 phase arrest was observed.

These findings underscore the potential of DPEIC in cancer therapeutics .

Eigenschaften

IUPAC Name |

(2-isocyano-1-phenylethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPPKVDKFJRSEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.